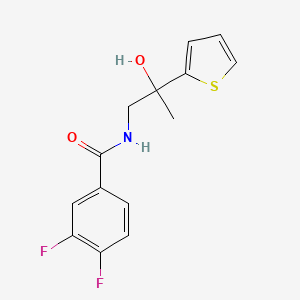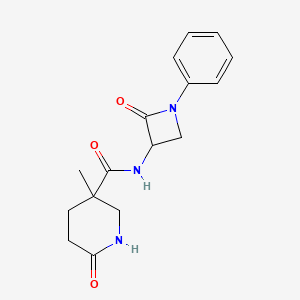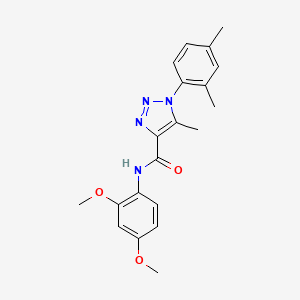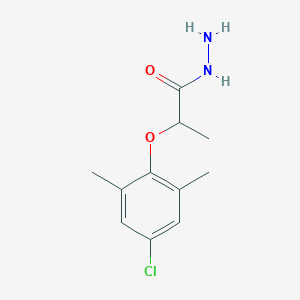![molecular formula C14H13FN4S B2703433 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 893933-19-2](/img/structure/B2703433.png)
1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine” is a compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds . The yield of the synthesis process can reach up to 88% .Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine” includes a pyrazolopyrimidine core with a fluorophenyl group at the 1-position and a propylsulfanyl group at the 4-position .Chemical Reactions Analysis
Pyrazolopyrimidines can undergo various chemical reactions. For instance, when compounds were reacted with hydrazine hydrate in tetrahydrofuran at ambient temperature, they produced the corresponding derivatives .Applications De Recherche Scientifique
Synthesis of New Derivatives
This compound can be used as a starting material in the synthesis of new series of pyrazole-4-carbonitrile derivatives . It can react with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .
Antioxidant Activity
Pyrazolopyrimidine derivatives, including this compound, are known to exhibit antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases.
Antidiabetic Activity
Some pyrazolopyrimidine derivatives have been found to exhibit antidiabetic activity . This suggests potential applications in the treatment of diabetes.
Antifungal and Anti-inflammatory Activities
Pyrazolopyrimidine derivatives are known to exhibit antifungal and anti-inflammatory activities . This suggests potential applications in the treatment of fungal infections and inflammatory conditions.
Anticancer and Antibacterial Activities
Some pyrazole derivatives show potential anticancer and antibacterial activities . This suggests potential applications in the treatment of various types of cancer and bacterial infections.
Enzymatic Effect on Fungi
Fluorine substituted pyrazolopyrimidine derivatives, including this compound, have shown promising activity in low concentration on the activity of the cellobiase produced by Aspergillus Nidulans .
Synthesis of Heterocyclic Nitrogen Systems
This compound can be used in the synthesis of new fluorine substituted fused heteropolycyclic nitrogen systems . These systems have potential applications in various areas of chemical research.
Antimycobacterium Tuberculosis Agents
The chemistry of fluorine substituted pyrimidines, including this compound, has received more interest recently and regarded further development as a novel class of Antimycobacterium tuberculosis agents .
Orientations Futures
The future directions in the research of pyrazolopyrimidines could involve the development of new pyrimidines as anti-inflammatory agents . Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a potential area of research .
Mécanisme D'action
Target of Action
The primary target of 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The result of 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine’s action is the significant inhibition of cell proliferation . This is evidenced by its cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h3-6,8-9H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZOTEQENOAQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)
![4-[(Benzylamino)methyl]thian-4-ol](/img/structure/B2703356.png)





![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2703366.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2703367.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2703370.png)

![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2703373.png)